Cas no 38362-20-8 (5-hydrazinyl-3-methyl-1,2,4-thiadiazole)

5-Hydrazinyl-3-methyl-1,2,4-thiadiazole is a heterocyclic compound featuring a hydrazinyl substituent on a thiadiazole ring. Its structure confers reactivity useful in synthetic chemistry, particularly in the preparation of pharmacologically active molecules or agrochemical intermediates. The presence of both hydrazine and thiadiazole moieties enables diverse functionalization, making it a versatile building block for heterocyclic derivatization. The methyl group at the 3-position enhances stability while maintaining reactivity. This compound is valued for its potential in medicinal chemistry, where it may serve as a precursor for bioactive thiadiazole derivatives. Proper handling is advised due to the hydrazine functionality, which may pose reactivity or toxicity concerns under certain conditions.
5-hydrazinyl-3-methyl-1,2,4-thiadiazole structure
38362-20-8 structure
Product Name:5-hydrazinyl-3-methyl-1,2,4-thiadiazole
CAS No:38362-20-8
MF:C3H6N4S
MW:130.171537876129
MDL:MFCD19201489
CID:1489156
PubChem ID:582451
Update Time:2025-10-29

5-hydrazinyl-3-methyl-1,2,4-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Thiadiazol-5(2H)-one, 3-methyl-, hydrazone
    • 5-hydrazinyl-3-methyl-1,2,4-thiadiazole
    • XTMSUZWMADSAPP-UHFFFAOYSA-N
    • EN300-276291
    • AKOS006333461
    • DTXSID101281135
    • SCHEMBL959120
    • 1,2,4-Thiadiazole, 5-hydrazino-3-methyl-
    • 38362-20-8
    • 5-Hydrazino-3-methyl-1,2,4-thiadiazole #
    • MDL: MFCD19201489
    • Inchi: 1S/C3H6N4S/c1-2-5-3(6-4)8-7-2/h4H2,1H3,(H,5,6,7)
    • InChI Key: XTMSUZWMADSAPP-UHFFFAOYSA-N
    • SMILES: S1C(NN)=NC(C)=N1

Computed Properties

  • Exact Mass: 130.03148
  • Monoisotopic Mass: 130.03131738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 77.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 92.1Ų

Experimental Properties

  • PSA: 62.77

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Additional information on 5-hydrazinyl-3-methyl-1,2,4-thiadiazole

5-Hydrazinyl-3-Methyl-1,2,4-Thiadiazole: A Comprehensive Overview

The compound with CAS No 38362-20-8, known as 5-hydrazinyl-3-methyl-1,2,4-thiadiazole, is a significant heterocyclic compound that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of thiadiazoles, which are five-membered rings containing sulfur and nitrogen atoms. The thiadiazole ring structure is a key feature of this compound, contributing to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of 5-hydrazinyl-3-methyl-1,2,4-thiadiazole in the development of novel materials and pharmaceutical agents. Its structure includes a hydrazine group (-NH-NH₂) at the 5-position and a methyl group (-CH₃) at the 3-position of the thiadiazole ring. These substituents play a crucial role in determining the compound's electronic properties and reactivity. The hydrazine group, in particular, has been shown to enhance the compound's ability to act as a ligand in coordination chemistry and as a precursor in organic synthesis.

One of the most promising applications of 5-hydrazinyl-3-methyl-1,2,4-thiadiazole lies in its use as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can be employed in the construction of heterocyclic frameworks that exhibit potent biological activity. For instance, derivatives of this compound have been reported to possess anti-inflammatory and antitumor properties. These findings underscore its potential as a lead molecule in drug discovery programs.

In addition to its role in pharmaceutical research, 5-hydrazinyl-3-methyl-1,2,4-thiadiazole has also found applications in materials science. The compound's ability to coordinate with metal ions makes it a valuable precursor for the synthesis of metalloorganic frameworks (MOFs) and coordination polymers. Recent studies have explored its use in constructing porous materials with high surface areas and tunable pore sizes. Such materials hold promise for applications in gas storage, catalysis, and sensing technologies.

The synthesis of 5-hydrazinyl-3-methyl-1,2,4-thiadiazole typically involves multi-step reactions that exploit the reactivity of hydrazine derivatives with sulfur-containing precursors. One common approach involves the reaction of hydrazine with an appropriate thioamide or thiourea derivative under controlled conditions. The resulting product is then subjected to further functionalization to introduce substituents such as the methyl group at the 3-position.

From a structural perspective, the thiadiazole ring in this compound exhibits significant aromaticity due to resonance stabilization involving both sulfur and nitrogen atoms. This aromaticity contributes to the compound's stability and reactivity under various chemical conditions. The presence of electron-donating groups such as the methyl group further modulates these properties by influencing electron density distribution within the ring system.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-hydrazinyl-3-methyl-1,2,4-thiadiazole. Density functional theory (DFT) calculations have revealed that the hydrazine substituent significantly alters the electronic distribution within the molecule by donating electron density into the thiadiazole ring through resonance effects. This modulation of electronic properties is critical for understanding its reactivity in various chemical transformations.

In conclusion,5-hydrazinyl-3-methyl-1,2,4-thiadiazole stands out as a versatile building block with diverse applications across multiple disciplines. Its unique combination of structural features and chemical properties makes it an invaluable tool for researchers working on novel materials development and drug discovery initiatives.

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